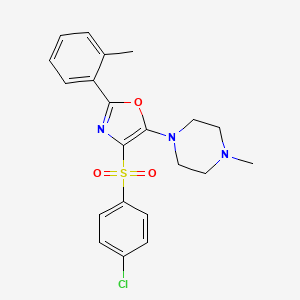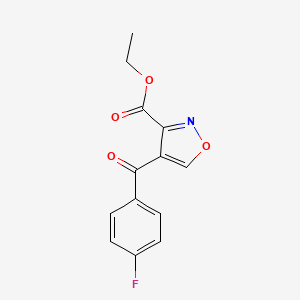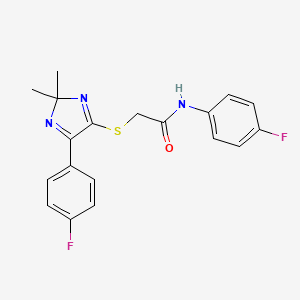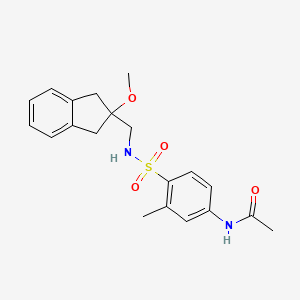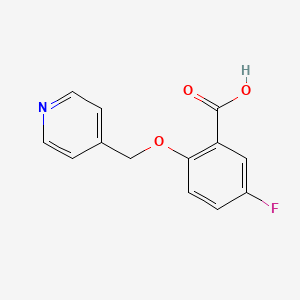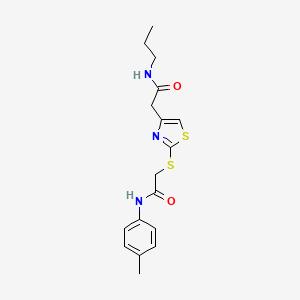
2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-propylacetamide” is a derivative of 2-aminothiazole . 2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole and its derivatives has been reported through various methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides .科学的研究の応用
Chemical Synthesis and Biological Activities
The compound 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-propylacetamide is structurally related to thiazole and thiadiazole derivatives, which have been extensively explored for their diverse biological activities and potential therapeutic applications. Research has shown that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
One study demonstrated the synthesis and evaluation of thiazole derivatives as protein-tyrosine phosphatase 1B inhibitors, which could have implications for diabetes treatment due to their hypoglycemic activity in vivo (Navarrete-Vázquez et al., 2012). Similarly, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been identified as potent glutaminase inhibitors, providing a foundation for cancer therapy research (Shukla et al., 2012).
Thiazole derivatives have also shown promising results in the treatment of pain and inflammation, as evidenced by the synthesis and analgesic and anti-inflammatory evaluation of 2-thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives (Maeda et al., 1983). Furthermore, new indole-based hybrid oxadiazole scaffolds containing N-substituted acetamides have been studied for their antidiabetic potential, highlighting the versatility of thiazole derivatives in medicinal chemistry (Nazir et al., 2018).
Antimicrobial and Anticancer Applications
The antimicrobial properties of thiazole derivatives have been confirmed through the synthesis and biological evaluation of ethyl 2-(2-pyridylacetate) derivatives, which showed activity against a variety of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans (Szulczyk et al., 2017). Additionally, indolyl 4-thiazolidinones bearing a thiadiazine nucleus have demonstrated significant antimicrobial, analgesic, and anti-inflammatory activities, further supporting the therapeutic potential of thiazole-based compounds (Anekal & Biradar, 2017).
In the context of anticancer research, 4-thiazolidinones containing a benzothiazole moiety have been screened for antitumor activity, revealing promising results against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). This underscores the potential of thiazole derivatives as candidates for developing new anticancer therapies.
特性
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-3-8-18-15(21)9-14-10-23-17(20-14)24-11-16(22)19-13-6-4-12(2)5-7-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPRZVEMVLUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


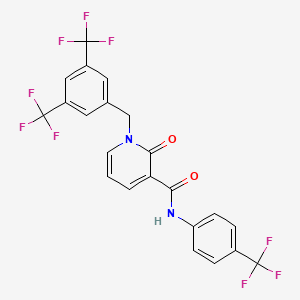
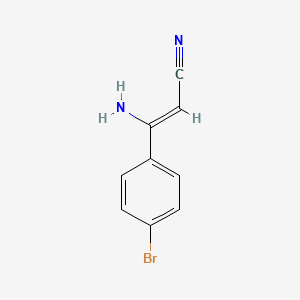
![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)

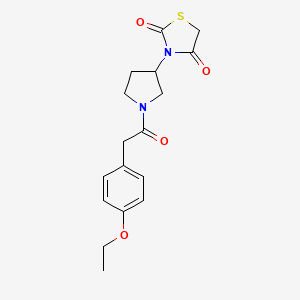
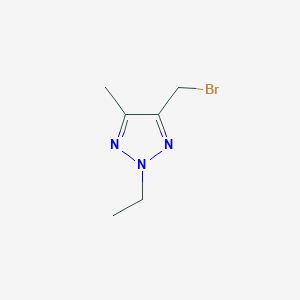
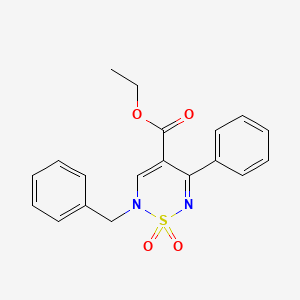
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
